Cas no 709-55-7 (3-2-(ethylamino)-1-hydroxyethylphenol)

3-2-(ethylamino)-1-hydroxyethylphenol structure
709-55-7 structure
Product Name:3-2-(ethylamino)-1-hydroxyethylphenol
CAS-nummer:709-55-7
MF:C10H15NO2
MW:181.231602907181
MDL:MFCD00045771
CID:563271
PubChem ID:3306
Update Time:2025-08-05

3-2-(ethylamino)-1-hydroxyethylphenol Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenemethanol, a-[(ethylamino)methyl]-3-hydroxy-
    • 3-[2-(Ethylamino)-1-hydroxyethyl]phenol
    • Etilefrin
    • ETILEFRINE
    • 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol
    • 1-(3'-Hydroxyphenyl)-2-ethylaminoethanol
    • Benzenemethanol, α-[(ethylamino)methyl]-3-hydroxy-
    • Benzyl alcohol, α-((ethylamino)methyl)-m-hydroxy-
    • Effortil
    • Ethyl noradrianol
    • Ethyladrianol
    • Ethylphenylephrine
    • Etiladrianol
    • m-Hydroxyphenylethanolethylamine
    • N-Ethylnorphenylephrine
    • Racemic etilefrin
    • α-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
    • 3-2-(ethylamino)-1-hydroxyethylphenol
    • Etilefrinum [INN-Latin]
    • Benzyl alcohol, .alpha.-((ethylamino)methyl)-m-hydroxy-
    • (.+/-.)-Etilefrin
    • Prestwick0_001017
    • Thomasin
    • MLS000881153
    • AKOS022060703
    • 1ST11094
    • Etilefrinum [Latin]
    • NCGC00179276-01
    • 709-55-7 (free base)
    • CS-0017466
    • Phetanol
    • UNII-ZB6F8MY53V
    • BDBM97154
    • Ethylephrine hydrochloride
    • IDI1_007107
    • EN300-33921
    • R,S-Ethylephrine
    • EINECS 233-359-9
    • NCGC00179276-04
    • (+-)-Ethylephrine
    • Efortil
    • AB00514701-08
    • Corcanfol (TN)
    • SPBio_003044
    • NIOSH/DO5600010
    • ETILEFRINE-D5
    • .alpha.-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
    • .alpha.-[(Ethylamino)methyl]-3-hydroxybenzenemethanol hydrochloride
    • Ethylefrine
    • HY-A0144
    • NS00004054
    • Enamine_002760
    • (+-)-alpha-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
    • Updormin
    • Etilephrine
    • Prestwick2_001017
    • DB08985
    • Racemic etilefrine
    • Oprea1_593945
    • Etilefrina [Spanish]
    • 3-[2-(Ethylamino)-1-hydroxyethyl]phenol #
    • Benzenemethanol, .alpha-[(ethylamino)methyl]-3-hydroxy-, hydrochloride
    • (.+/-.)-Etilefrine
    • SMR000685797
    • (1)-alpha-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
    • 10128-36-6
    • BRD-A09925278-003-03-1
    • Prestwick3_001017
    • Benzenemethanol, .alpha.-[(ethylamino)methyl]-3-hydroxy-
    • EINECS 211-910-4
    • BPBio1_001291
    • Q417873
    • Etilefrine [INN:BAN]
    • Prestwick1_001017
    • CHEBI:91518
    • Z56836691
    • Cardanat
    • cid_3306
    • 3-[2-(ethylamino)-1-oxidanyl-ethyl]phenol
    • S 40032-7
    • D07931
    • (+-)-Etilefrine
    • Corcanfol
    • (+/-)-ETILEFRINE
    • (+-)-Etilefrin
    • S 40032
    • Etilefrina
    • CHEMBL86882
    • SQVIAVUSQAWMKL-UHFFFAOYSA-N
    • S-40032-7
    • m-Hydroxy-alpha-(ethylaminomethyl)benzyl alcohol
    • AB00514701
    • ETILEFRIN [MI]
    • HMS3370K09
    • Etilefrina [DCIT]
    • ETILEFRINE [WHO-DD]
    • 3-[2-(ethylamino)-1-hydroxy-ethyl]phenol
    • HMS1401N10
    • DO56000100
    • AKOS000116366
    • HMS2233J17
    • Funasol
    • BSPBio_001173
    • .ALPHA.-(M-HYDROXYPHENYL)-.BETA.-(ETHYLAMINO)ETHANOL
    • EC 211-910-4
    • S-40032
    • Ethyl adrianol
    • SCHEMBL150802
    • Etilefrine [INN]
    • BENZYL ALCOHOL, alpha-((ETHYLAMINO)METHYL)-m-HYDROXY-
    • dl-Etilefrin
    • alpha-((Ethylamino)methyl)-m-hydroxybenzyl alcohol
    • BENZENEMETHANOL, .ALPHA.-((ETHYLAMINO)METHYL)-3-HYDROXY-
    • Etilefrinum
    • Etilefrine (INN)
    • ZB6F8MY53V
    • 709-55-7
    • DTXSID1023029
    • alpha-(m-Hydroxyphenyl)-beta-(ethylamino)ethanol
    • Etilefrin dl-form
    • BRD-A09925278-001-07-6
    • Benzyl alcohol, alpha-((ethylamino)methyl)-m-hydroxy-, (+-)
    • Benzenemethanol, alpha-((ethylamino)methyl)-3-hydroxy-
    • STL377784
    • benzene, 1-(2-ethylamino-1-hydroxy)ethyl-3-hydroxy-
    • DA-63314
    • G89724
    • BBL027207
    • BRD-A09925278-003-05-6
    • MDL: MFCD00045771
    • Inchi: 1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
    • InChI-sleutel: SQVIAVUSQAWMKL-UHFFFAOYSA-N
    • LACHT: OC(C1C=CC=C(C=1)O)CNCC

Berekende eigenschappen

  • Exacte massa: 181.11035
  • Monoisotopische massa: 181.110278721g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 4
  • Complexiteit: 141
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.1
  • Topologisch pooloppervlak: 52.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.0918 (rough estimate)
  • Smeltpunt: 147-148°
  • Kookpunt: 314.35°C (rough estimate)
  • Brekindex: 1.5464 (estimate)
  • PSA: 52.49

3-2-(ethylamino)-1-hydroxyethylphenol Prijsmeer >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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A2B Chem LLC
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